N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and compounds with chlorophenyl and ethoxyphenyl groups.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23ClN2O5S |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-2-30-20-9-5-17(6-10-20)22-13-21(25-31-22)23(27)26(19-11-12-32(28,29)15-19)14-16-3-7-18(24)8-4-16/h3-10,13,19H,2,11-12,14-15H2,1H3 |
InChI Key |
CDGUUPALMMFESM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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